molecular formula C34H56O3S2 B13761836 (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate CAS No. 56259-20-2

(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate

Cat. No.: B13761836
CAS No.: 56259-20-2
M. Wt: 576.9 g/mol
InChI Key: LPDXBLLOEUPHNO-HBXSWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2’-[1,3]dithiolan]-3-yl acetate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a spiro linkage, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the spiro linkage, and the addition of the acetate group. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, would be essential to isolate the desired product from any side reactions or impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

CAS No.

56259-20-2

Molecular Formula

C34H56O3S2

Molecular Weight

576.9 g/mol

IUPAC Name

[(3'S,5'R,8'R,9'S,10'S,13'R,14'S,17'R)-4',4',10',13',14'-pentamethyl-17'-[(2R)-6-methylheptan-2-yl]-11'-oxospiro[1,3-dithiolane-2,7'-2,3,5,6,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate

InChI

InChI=1S/C34H56O3S2/c1-21(2)11-10-12-22(3)24-13-16-32(8)29-28(25(36)19-33(24,32)9)31(7)15-14-27(37-23(4)35)30(5,6)26(31)20-34(29)38-17-18-39-34/h21-22,24,26-29H,10-20H2,1-9H3/t22-,24-,26+,27+,28+,29-,31+,32+,33-/m1/s1

InChI Key

LPDXBLLOEUPHNO-HBXSWFQYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2C4(C[C@@H]5[C@@]3(CC[C@@H](C5(C)C)OC(=O)C)C)SCCS4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2C4(CC5C3(CCC(C5(C)C)OC(=O)C)C)SCCS4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.